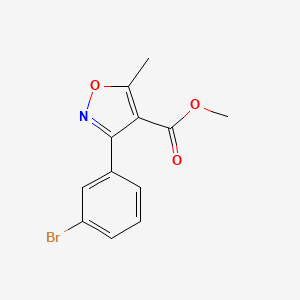

Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate

Description

Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is a brominated isoxazole derivative characterized by a 3-bromophenyl substituent at position 3 and a methyl ester group at position 4 of the isoxazole ring. Isoxazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science due to their stability and tunable electronic properties. The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C12H10BrNO3 |

|---|---|

Molecular Weight |

296.12 g/mol |

IUPAC Name |

methyl 3-(3-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(14-17-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3 |

InChI Key |

RWORHIBXBNUDHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Phenyl-5-methylisoxazole-4-carboxylic Acid Derivatives

A key intermediate in the synthesis is 3-phenyl-5-methylisoxazole-4-carboxylic acid, which can be converted into the corresponding methyl ester. According to patent CN1233634C, the synthesis involves:

- Starting from 3-phenyl-5-methylisoxazole-4-carboxylic acid.

- Conversion to the acid chloride by reaction with bis(trichloromethyl) carbonate (triphosgene) in the presence of a catalyst such as N,N-dimethylformamide (DMF).

- The reaction is carried out in an organic solvent like chlorobenzene at temperatures between 20°C and 150°C for 1 to 6 hours.

- The acid chloride intermediate can then be esterified to form the methyl ester.

Reaction conditions and yields:

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) (HPLC) |

|---|---|---|---|---|---|

| Acid chloride formation | Bis(trichloromethyl) carbonate, DMF, chlorobenzene | 130 | 3 | 96.0 | 99.5 |

| Esterification (methyl ester) | Methanol, base (e.g., K2CO3) | Usually reflux | Variable | High | - |

Example procedure: In a 500 mL four-neck flask equipped with a thermometer, reflux condenser, and mechanical stirrer, 22 g of 3-phenyl-5-methylisoxazole-4-carboxylic acid (99.2% purity) is dissolved in 100 mL chlorobenzene. After adding DMF catalyst, bis(trichloromethyl) carbonate in chlorobenzene solution is added dropwise over 30 minutes at room temperature. The mixture is heated to 130°C and refluxed for 3 hours. After completion, chlorobenzene is recovered by reduced pressure distillation, and the acid chloride is isolated as a distillate at 153-155°C under 0.667 kPa vacuum.

Introduction of the 3-Bromophenyl Group

The 3-bromophenyl substituent is introduced either by starting from 3-bromobenzaldehyde or 3-bromophenyl precursors in the formation of the isoxazole ring or by bromination of the phenyl ring post-isoxazole formation.

- The isoxazole ring is often constructed via cyclization of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds or their equivalents bearing the 3-bromophenyl group.

- Alternatively, Suzuki coupling or other cross-coupling methods can be used to attach the 3-bromophenyl moiety to a preformed isoxazole ring.

Esterification to Methyl Ester

The carboxylic acid group at the 4-position is converted to the methyl ester by standard esterification methods:

- Acid-catalyzed esterification using methanol and sulfuric acid or other acids.

- Base-assisted esterification via reaction with methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in solvents such as N,N-dimethylformamide (DMF).

Modifications on the Isoxazole Core

Research literature describes structural modifications of the isoxazole core, including substitution at the 5-position with a methyl group, which is critical for biological activity and chemical stability. The methyl group is introduced either by using methyl-substituted precursors or by alkylation reactions.

Representative Synthetic Scheme

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 3-(3-Bromophenyl)prop-2-en-1-one or equivalent | Reaction with hydroxylamine hydrochloride in ethanol | 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (or precursor) | Cyclization to isoxazole ring |

| 2 | 3-(3-Bromophenyl)-5-methylisoxazole-4-carboxylic acid | Bis(trichloromethyl) carbonate, DMF, chlorobenzene, reflux | Acid chloride intermediate | High yield, high purity |

| 3 | Acid chloride intermediate | Methanol, base (K2CO3), DMF | Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate | Methyl ester formation |

Structure-Activity Relationship (SAR) and Synthesis Optimization

A comprehensive study involving the synthesis of over 220 derivatives of phenylisoxazole carboxamides, including methyl esters, has been reported to explore the chemical space around the isoxazole scaffold for biological activity modulation. Key findings include:

- The aromatic substituent on the isoxazole ring (such as 3-bromophenyl) significantly influences biological activity.

- The methyl group at the 5-position is crucial for activity and can be introduced by starting from methyl-substituted precursors.

- The ester group at the 4-position can be varied to tune solubility and reactivity.

- Central linkers (amide, alkyl, amino, imino, ether, thioamide) affect the hydrogen bonding and flexibility, impacting biological interactions.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Range | Comments |

|---|---|---|

| Organic solvent | Chlorobenzene, DMF | Used for acid chloride formation and esterification |

| Catalyst | N,N-Dimethylformamide (DMF) | Catalyzes acyl chloride formation |

| Temperature | 20–150°C (typically 130°C for acyl chloride formation) | Controlled to optimize yield and purity |

| Reaction time | 1–6 hours (3 hours typical for acyl chloride step) | Ensures complete conversion |

| Yield | Up to 96% | High yield reported for acid chloride step |

| Purity (HPLC) | >99% | High purity of isolated product |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoxazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Position on the Phenyl Ring

The position of the bromine atom on the phenyl ring significantly impacts molecular properties:

Functional Groups on the Isoxazole Ring

Variations in the functional groups at position 4 of the isoxazole ring modulate physicochemical properties:

Ring Type and Heteroatom Variations

Comparisons with isothiazole and thiophene-containing analogs highlight heterocycle-specific effects:

Additional Substituents and Their Effects

Substituents such as methoxy or ethoxy groups introduce steric and electronic modifications:

- Steric Hindrance : Bulky substituents (e.g., methoxy) may restrict rotational freedom, influencing conformational stability .

- Halogen Bonding : Iodo or fluoro groups can participate in halogen bonding, relevant in crystal engineering .

Key Research Findings

Positional Isomerism : Para-bromo derivatives exhibit higher crystallinity compared to meta-substituted analogs, as seen in single-crystal X-ray studies .

Biological Activity : Carboxamide derivatives (e.g., compound 39i) show enhanced antifungal activity due to improved hydrogen-bonding interactions .

Synthetic Flexibility : The methyl ester group allows straightforward derivatization into acids or amides, enabling structure-activity relationship (SAR) studies .

Biological Activity

Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

- Molecular Formula: CHBrN\O

- SMILES Notation: CC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O

- InChIKey: FHJAASOLBGVLKC-UHFFFAOYSA-N

The compound features a bromophenyl group and an isoxazole ring, which are known to influence its biological interactions significantly.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the isoxazole ring is critical for its pharmacological properties, as it can modulate enzyme activity and influence signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various isoxazole derivatives, including those structurally similar to this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections.

| Compound | Activity (MIC µg/mL) | Target Bacteria |

|---|---|---|

| Isoxazole A | 32 | Staphylococcus aureus |

| Isoxazole B | 16 | Escherichia coli |

| This compound | TBD | TBD |

Case Study 2: Neuroprotection

In a neuroprotection study, compounds with isoxazole structures were tested for their ability to protect neuronal cells from oxidative stress. The findings suggested that these compounds could reduce cell death and promote survival in neuronal cultures exposed to harmful agents.

| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 100 | - |

| Compound A | 85 | 50 |

| Compound B | 90 | 60 |

| This compound | TBD | TBD |

Research Findings

Recent literature highlights the synthesis and characterization of similar isoxazole compounds, revealing insights into their biological activities:

- Synthesis Methods: Various synthetic routes have been explored for the preparation of isoxazoles, including microwave-assisted methods that enhance yield and purity.

- Biological Assays: In vitro assays have been employed to assess the efficacy of these compounds against specific biological targets, providing a clearer understanding of their potential therapeutic uses.

Q & A

Q. What are the standard synthetic routes for Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate?

The synthesis typically involves a two-step protocol:

Isoxazole ring formation : Cyclization of 3-bromobenzonitrile-derived nitrile oxide with a methyl-substituted alkyne under reflux conditions (e.g., ethanol, 80°C, 6–8 hours). This step leverages [3+2] cycloaddition chemistry to form the isoxazole core .

Esterification : Reaction of the intermediate carboxylic acid derivative (e.g., 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylic acid) with methanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) at room temperature for 12 hours .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm, methyl group at δ 2.4 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles .

- HPLC-MS : Validates purity (>95%) and molecular weight (MW: 310.14 g/mol) using reverse-phase C18 columns and ESI+ ionization .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a scaffold for developing antimicrobial and anticancer agents . The bromophenyl group enhances hydrophobic interactions with target proteins (e.g., kinase enzymes), while the isoxazole core stabilizes binding via π-π stacking .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cycloaddition yields by stabilizing transition states .

- Catalyst screening : Cu(I) catalysts (e.g., CuBr) enhance regioselectivity in alkyne-nitrile oxide cycloadditions, reducing byproducts .

- Statistical design : Response surface methodology (RSM) identifies optimal temperature (70–90°C) and molar ratios (1:1.2 nitrile oxide:alkyne) .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The 3-bromophenyl group acts as an electron-withdrawing moiety, activating the isoxazole ring for Suzuki-Miyaura coupling. For example:

- Pd-catalyzed coupling with aryl boronic acids proceeds at 80°C in THF/water (3:1), yielding biaryl derivatives (80–85% yield).

- Steric hindrance from the methyl group at C5 slows meta-substitution but enhances para-selectivity .

Q. How can crystallographic data discrepancies be resolved during structure validation?

- Multi-software validation : Cross-check SHELX-refined structures with PLATON (ADDSYM) to detect missed symmetry elements .

- Hydrogen bonding analysis : Graph-set analysis (e.g., Etter’s rules) identifies patterns (e.g., R_2$$^2(8) motifs) to validate packing arrangements .

- Puckering parameters : Cremer-Pople coordinates quantify isoxazole ring distortions (e.g., amplitude Q = 0.12 Å, θ = 112°), resolving conflicts in bond-angle outliers .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Dose-response standardization : Use fixed concentrations (e.g., 1–100 μM) in cytotoxicity assays (MTT) against consistent cell lines (e.g., HeLa, MCF-7) .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to distinguish selective vs. promiscuous inhibitors .

- Solvent controls : DMSO concentrations ≤0.1% prevent false positives in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.